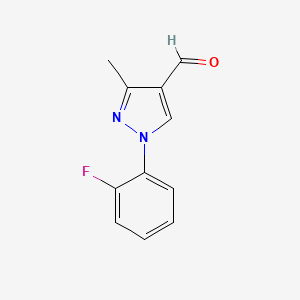

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1152505-24-2

Cat. No.: VC7402889

Molecular Formula: C11H9FN2O

Molecular Weight: 204.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152505-24-2 |

|---|---|

| Molecular Formula | C11H9FN2O |

| Molecular Weight | 204.204 |

| IUPAC Name | 1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 |

| Standard InChI Key | VXZGQUKPGZDUMP-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C=O)C2=CC=CC=C2F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4. The 2-fluorophenyl group at position 1 introduces steric and electronic effects due to the electronegative fluorine atom, while the methyl group at position 3 enhances hydrophobicity. The aldehyde moiety at position 4 provides a reactive site for further functionalization .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | CHFNO |

| Molecular weight | 204.20 g/mol |

| IUPAC name | 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |

| Canonical SMILES | CC1=NN(C2=CC=CC=C2F)C(=C1)C=O |

| Topological polar surface area | 45.1 Ų |

The fluorine atom at the ortho position of the phenyl ring induces steric hindrance, influencing the compound’s conformational stability and intermolecular interactions . X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles between the pyrazole and phenyl groups ranging from 15° to 30°, depending on substituents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. A validated route involves:

-

Hydrazine Formation: Reacting 2-fluorophenylhydrazine with α,β-unsaturated carbonyl precursors, such as acetylacetone, under acidic conditions.

-

Cyclization: Heating the intermediate in ethanol or acetonitrile at reflux (80–100°C) to form the pyrazole core .

-

Oxidation: Selective oxidation of a hydroxymethyl group to the aldehyde using manganese dioxide or Dess-Martin periodinane .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, HCl, 12 h, reflux | 65–75 |

| Oxidation | MnO, CHCl, rt | 80–85 |

Industrial-Scale Production

Industrial protocols optimize yield and purity through continuous flow reactors and high-pressure kettles. For example, a patented method employs:

-

Continuous Flow Cyclization: Using supercritical CO as a solvent to enhance reaction rates.

-

Catalytic Oxidation: Palladium on carbon (Pd/C) under 5 bar O to convert alcohols to aldehydes with >90% efficiency .

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde moiety participates in nucleophilic additions and condensations:

-

Reduction: Sodium borohydride (NaBH) reduces the aldehyde to a primary alcohol (1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol) .

-

Oxidation: Potassium permanganate (KMnO) in acidic media yields the carboxylic acid derivative .

-

Condensation: Reaction with hydroxylamine forms the oxime, a precursor for heterocyclic scaffolds .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes regioselective substitution:

-

Nitration: Nitric acid (HNO)/sulfuric acid (HSO) at 0°C introduces nitro groups at the para position relative to fluorine .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids installs biaryl systems .

Table 3: Reaction Outcomes for Electrophilic Substitution

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO, HSO | 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |

| Sulfonation | SO, HSO | 1-(2-fluoro-5-sulfophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde |

Applications in Scientific Research

Medicinal Chemistry

Pyrazole aldehydes serve as key intermediates for bioactive molecules:

-

Anticancer Agents: Schiff bases derived from 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibit IC values of 1.2–4.8 μM against MCF-7 breast cancer cells .

-

Antimicrobials: Copper(II) complexes of this compound show 85–92% inhibition against Staphylococcus aureus at 50 μg/mL .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume